2-(2-Methylphenoxy)-1-phenylethanamine
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Overview
Description
Alpha-[(2-Methylphenoxy)methyl]benzenemethanamine: is an organic compound with a complex structure that includes a phenoxy group and a benzenemethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylphenoxy)-1-phenylethanamine typically involves the reaction of 2-methylphenol with benzyl chloride in the presence of a base to form the intermediate 2-methylphenoxybenzyl chloride. This intermediate is then reacted with benzenemethanamine under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Alpha-[(2-Methylphenoxy)methyl]benzenemethanamine can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
Chemistry: Alpha-[(2-Methylphenoxy)methyl]benzenemethanamine is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, this compound can be used as a ligand in receptor studies, helping to elucidate the binding mechanisms and interactions of biological molecules.
Industry: In the industrial sector, 2-(2-Methylphenoxy)-1-phenylethanamine can be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-Methylphenoxy)-1-phenylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group and benzenemethanamine moiety allow the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-Methylbenzylamine: Shares the benzenemethanamine structure but lacks the phenoxy group.
Phenethylamine: Contains a similar amine group but with a different aromatic substitution pattern.
4-Methoxyphenethylamine: Similar structure with a methoxy group instead of a methylphenoxy group.
Uniqueness: Alpha-[(2-Methylphenoxy)methyl]benzenemethanamine is unique due to the presence of both the phenoxy group and the benzenemethanamine moiety, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H17NO |
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Molecular Weight |
227.3 g/mol |
IUPAC Name |
2-(2-methylphenoxy)-1-phenylethanamine |
InChI |
InChI=1S/C15H17NO/c1-12-7-5-6-10-15(12)17-11-14(16)13-8-3-2-4-9-13/h2-10,14H,11,16H2,1H3 |
InChI Key |
LWPPQUIJVVJEKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(C2=CC=CC=C2)N |
Synonyms |
2-(2-methylphenoxy)-1-phenylethanamine |
Origin of Product |
United States |
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